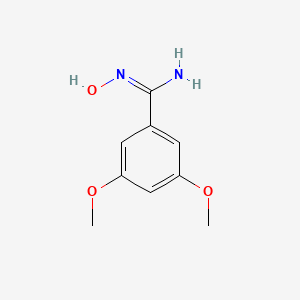

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide

Description

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . This compound is known for its unique structure, which includes an amidine derivative, a primary amine, a hydroxyl group, and aromatic ethers . It is primarily used in proteomics research and has various applications in scientific studies .

Properties

CAS No. |

453566-08-0 |

|---|---|

Molecular Formula |

C9H12N2O3 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11) |

InChI Key |

OPLPZCZTKUUMGF-UHFFFAOYSA-N |

solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-hydroxy-3,5-dimethoxybenzenecarboximidamide involves several steps. One common method includes the nucleophilic addition of an in situ formed N-hydroxy-imidamide to an enone, followed by a cyclodehydration process to afford the desired product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes or nitroso compounds, while reduction could produce amines or hydroxylamines.

Scientific Research Applications

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-3,5-dimethoxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amidine groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

N’-hydroxy-3,5-dimethoxybenzenecarboximidamide can be compared with other similar compounds, such as:

- N’-hydroxy-4-methoxybenzenecarboximidamide

- N’-hydroxy-3,4-dimethoxybenzenecarboximidamide

- N’-hydroxy-3,5-dimethylbenzenecarboximidamide

These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity. N’-hydroxy-3,5-dimethoxybenzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct properties and applications.

Biological Activity

N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide (C9H12N2O3) is a bioactive small molecule with potential therapeutic applications. This compound, characterized by its unique chemical structure, has garnered attention in various biological studies. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.21 g/mol

- CAS Number : Not specified in the search results but can be found in chemical databases.

This compound exhibits several biological activities that can be attributed to its structural properties:

- Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, which is crucial in conditions such as arthritis and other inflammatory diseases.

Biological Activity Data

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenging of DPPH radicals | |

| Enzyme Inhibition | Inhibition of cyclooxygenase (COX) enzymes | |

| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines |

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using various assays, including the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration when treated with the compound, suggesting strong antioxidant potential.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of COX enzymes by this compound. The study utilized enzyme assays to measure the inhibitory effects on COX-1 and COX-2. Results demonstrated a dose-dependent inhibition, indicating potential application in pain management and anti-inflammatory therapies.

Case Study 3: Anti-inflammatory Effects

In a cellular model of inflammation induced by lipopolysaccharides (LPS), this compound was shown to significantly lower the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.